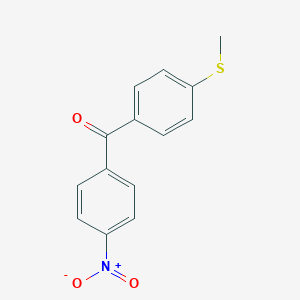
4-Nitro-4'-thiomethylbenzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitro-4'-thiomethylbenzophenone is a useful research compound. Its molecular formula is C14H11NO3S and its molecular weight is 273.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Nitro-4'-thiomethylbenzophenone (NTSMB) is a synthetic compound notable for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of NTSMB, supported by recent research findings and case studies.
Chemical Structure and Properties
NTSMB features a benzophenone core with a nitro group and a thiomethyl substituent. The presence of the nitro group is critical for its biological activity, influencing both pharmacokinetics and interactions with biological targets.
Antimicrobial Activity
NTSMB has demonstrated significant antimicrobial properties. Studies have shown that compounds with nitro groups can enhance antibacterial activity by interacting with bacterial enzymes. For instance, NTSMB exhibits an inhibitory effect against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) reported at 20 μM and 30 μM, respectively .
Anticancer Properties
Research indicates that NTSMB may possess anticancer effects. In vitro studies have demonstrated that NTSMB can induce apoptosis in cancer cell lines at concentrations ranging from 50 to 100 μM. The mechanism appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation.
Anti-inflammatory Effects
NTSMB has been evaluated for its anti-inflammatory potential. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β, which are pivotal in inflammatory responses. The compound's ability to modulate these cytokines suggests its potential as a therapeutic agent in inflammatory diseases .
The biological activity of NTSMB is largely attributed to its chemical structure. The nitro group acts as a pharmacophore, facilitating interactions with nucleophilic sites on proteins, which can lead to enzyme inhibition. The reduction of the nitro group to an amine derivative is crucial for its bioactivity, as this transformation enhances its affinity for biological targets .
Case Studies
Several case studies highlight the biological relevance of NTSMB:
- Antibacterial Study : A study assessed the efficacy of NTSMB against various bacterial strains. Results indicated that the compound's antibacterial activity was significantly enhanced in the presence of electron-withdrawing groups like nitro, which activated certain positions on the aromatic ring for electrophilic substitution .
- Anticancer Evaluation : In a series of experiments involving cancer cell lines, NTSMB was found to induce apoptosis through mitochondrial pathways. This effect was linked to the activation of caspases and subsequent DNA fragmentation, underscoring its potential as an anticancer agent.
- Inflammation Model : In vivo studies using animal models demonstrated that NTSMB administration reduced inflammation markers significantly compared to controls, suggesting its therapeutic potential in treating inflammatory diseases .
Comparative Analysis
A comparison of NTSMB with other similar compounds illustrates its unique properties:
| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Moderate (20-30 μM) | Induces apoptosis (50-100 μM) | Significant inhibition |
| Nitrobenzene | Low | None | None |
| Benzophenone | Low | Moderate | Minimal |
特性
IUPAC Name |
(4-methylsulfanylphenyl)-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c1-19-13-8-4-11(5-9-13)14(16)10-2-6-12(7-3-10)15(17)18/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUZCFMYZGWEJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641548 |
Source


|
| Record name | [4-(Methylsulfanyl)phenyl](4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127615-48-9 |
Source


|
| Record name | [4-(Methylsulfanyl)phenyl](4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













